CP-809101

Catalog No.
S801338
CAS No.
479683-64-2
M.F
C15H17ClN4O
M. Wt
304.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-809101

CAS Number

479683-64-2

Product Name

CP-809101

IUPAC Name

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

InChI

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2

InChI Key

PCWGGOVOEWHPMG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl

CP 809,101 is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT2C. It is selective for human 5-HT2C and rat 5-HT2C over human 5-HT2A, 5-HT2B, and rat 5-HT2A receptors in a FLIPR membrane potential assay (EC50s = 0.11, 0.06, 153, 65.3, and 119 nM, respectively) as well as human dopamine D2, histamine H1, and α1- and α2-adrenergic receptors (Kis = 872, 828, 217, and 956 nM, respectively). CP 809,101 inhibits the conditioned avoidance response, hyperactivity induced by PCP and D-amphetamine, and spontaneous locomotor activity in rats (ED50s = 4.8, 2.4, 2.9, and 2 mg/kg, respectively). It reduces prepulse inhibition deficits induced by apomorphine and improves novel object recognition in mice. CP 809,101 (0.01-1 μg/0.2 μl/side) reduces reinstatement of drug-seeking behavior in cocaine-primed rats when administered into the central amygdala but not the basolateral amygdala. It also reduces reinstatement of food-seeking behavior in a rat model of dietary relapse.

CP-809101 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This receptor class is a key target in research on psychosis, obesity, and addiction due to its role in modulating dopaminergic and other neurotransmitter systems. A critical procurement consideration for any 5-HT2C agonist is its selectivity against the highly homologous 5-HT2A and 5-HT2B receptors, as off-target activation can lead to confounding hallucinogenic-like effects (5-HT2A) or potential cardiac valvulopathy concerns (5-HT2B).

Researchers selecting a tool for 5-HT2C receptor studies cannot substitute compounds based on nominal class alone. Closely related agonists often possess critically different selectivity profiles that render them non-interchangeable for producing reproducible, target-specific results. For example, compounds with significant 5-HT2A receptor activity can produce confounding behavioral effects, such as the head-twitch response in rodents, which can mask or mimic the outcomes of interest. Similarly, off-target 5-HT2B agonism is a known liability that is actively screened against in drug development. Therefore, procuring a compound with a well-documented and highly selective profile, like CP-809101, is essential for isolating the specific effects of 5-HT2C receptor modulation.

High Functional Selectivity for 5-HT2C Over 5-HT2A and 5-HT2B Receptors

CP-809101 demonstrates high functional selectivity for the human 5-HT2C receptor in membrane potential assays. It is approximately 1,390-fold more potent at the 5-HT2C receptor (EC50 = 0.11 nM) than at the 5-HT2A receptor (EC50 = 153 nM) and 594-fold more potent than at the 5-HT2B receptor (EC50 = 65.3 nM). This level of selectivity is critical for attributing observed in vitro or in vivo effects directly to 5-HT2C activation.

Evidence DimensionFunctional Potency (EC50)
Target Compound Data0.11 nM (at human 5-HT2C)
Comparator Or Baseline153 nM (at human 5-HT2A); 65.3 nM (at human 5-HT2B)
Quantified Difference~1390-fold vs 5-HT2A; ~594-fold vs 5-HT2B
ConditionsFLIPR membrane potential assay on cells expressing human recombinant receptors.

This minimizes the risk of confounding data from off-target 5-HT2A-mediated (e.g., hallucinogenic-like) or 5-HT2B-mediated (e.g., cardiac) effects, ensuring higher quality, target-specific results.

Demonstrated Lack of 5-HT2A-Mediated In Vivo Activity

The functional selectivity of CP-809101 translates to in vivo models. Unlike 5-HT2A receptor agonists such as DOI, which reliably induce a head-twitch response (HTR) in rodents, selective 5-HT2C agonists like CP-809101 do not elicit this behavior. In fact, administration of CP-809101 has been shown to dose-dependently decrease the HTR elicited by DOI in rats. This provides functional validation that the compound does not activate 5-HT2A pathways at effective doses.

Evidence DimensionInduction of Head-Twitch Response (HTR) in Rodents
Target Compound DataDoes not induce HTR; dose-dependently decreases DOI-induced HTR.
Comparator Or BaselineDOI (5-HT2A/2C agonist) produces a robust, dose-dependent HTR.
Quantified DifferenceQualitatively opposite effect on a key 5-HT2A-mediated behavior.
ConditionsIn vivo behavioral assessment in rats.

This provides confidence that observed behavioral outcomes in preclinical models are due to 5-HT2C modulation, not confounding activation of 5-HT2A receptors.

Superior Aqueous Solubility of the Hydrochloride Salt Form

The choice of salt form is a critical procurement decision impacting processability and formulation. The free base form of CP-809101 has very limited aqueous solubility (0.1 mg/mL in PBS, pH 7.2). In contrast, the hydrochloride salt form, CP-809101 hydrochloride, exhibits over 68 times greater solubility in water (6.82 mg/mL). This significant difference dictates the suitability of the compound for different experimental preparations.

Evidence DimensionAqueous Solubility
Target Compound Data6.82 mg/mL (as Hydrochloride salt in water)
Comparator Or Baseline0.1 mg/mL (as Free Base in PBS, pH 7.2)
Quantified Difference>68-fold higher solubility for the HCl salt.
ConditionsSolubility measured in water (for HCl salt) and PBS pH 7.2 (for free base).

For preparing aqueous stock solutions or for in vivo administration in physiological buffers, the hydrochloride salt is the more appropriate and practical choice, avoiding the need for high concentrations of organic co-solvents.

Favorable Preclinical Tolerability Profile Compared to Lorcaserin

When selecting an in-class substitute, the potential for side effects to confound behavioral data is a key concern. In a head-to-head study using a conditioned gaping model in rats, a measure of nausea/malaise, the widely used 5-HT2C agonist Lorcaserin produced significantly higher rates of gaping compared to CP-809101. This suggests that CP-809101 may have a better tolerability profile in this specific preclinical model, which is an advantage in studies where nausea could interfere with the behavior being measured (e.g., feeding or drug-seeking).

Evidence DimensionIncidence of Conditioned Gaping (Nausea Model)
Target Compound DataLower incidence of conditioned gaping.
Comparator Or BaselineLorcaserin produced significantly higher gapes.
Quantified DifferenceStatistically significant reduction in nausea-like behavior vs. Lorcaserin.
ConditionsConditioned gaping model in rats.

This suggests a reduced likelihood of nausea-like side effects confounding behavioral studies, offering a cleaner model for assessing 5-HT2C-mediated effects compared to Lorcaserin.

Isolating 5-HT2C-Specific Pathways in Psychosis and Cognition Models

For researchers investigating antipsychotic-like effects, CP-809101 is an appropriate tool. Its high selectivity and lack of 5-HT2A-mediated behavioral artifacts allow for precise dissection of the 5-HT2C receptor's role in models such as amphetamine-induced hyperactivity or novel object recognition, without the confounding signals common to less selective compounds.

In Vivo Studies Requiring Aqueous Vehicle Administration

When experimental protocols require administration in aqueous buffers (e.g., saline for subcutaneous or intraperitoneal injection), the hydrochloride salt of CP-809101 is the required form. Its superior water solubility compared to the free base enables the preparation of clear, stable solutions suitable for direct in vivo use.

Investigating Relapse and Food-Seeking Behavior with Minimal Confounding Effects

In studies of addiction or obesity, where nausea can suppress the target behavior (e.g., drug-seeking, feeding), CP-809101 offers a distinct advantage. Its more favorable tolerability profile compared to agents like Lorcaserin makes it a better choice for accurately assessing the motivational and cognitive effects of 5-HT2C activation in reinstatement and relapse models.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

304.1090889 Da

Monoisotopic Mass

304.1090889 Da

Heavy Atom Count

21

UNII

A2EXW95647

Other CAS

479683-64-2

Wikipedia

CP-809101

Dates

Last modified: 08-15-2023

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